Nitrous acid

描述

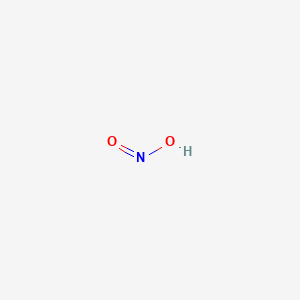

Structure

3D Structure

属性

IUPAC Name |

nitrous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO2/c2-1-3/h(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVCWXUNBOPUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO2 | |

| Record name | nitrous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064813 | |

| Record name | Nitrous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.014 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Exists only in solution; Light blue liquid; [Merck Index], Solid | |

| Record name | Nitrous acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

820g/L | |

| Record name | Nitrous acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

7782-77-6, 14797-65-0 | |

| Record name | Nitrous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrosyl hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2I5UM75DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrous acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Formation Pathways of Nitrous Acid

In Situ Generation Methodologies for Nitrous Acid

The practical utility of this compound is largely dependent on methods that generate it immediately before or during its intended use. The primary strategies involve the controlled reaction of specific precursors.

Acidification of Nitrite (B80452) Salts (e.g., Sodium Nitrite)

The most common method for generating this compound involves the acidification of nitrite salts, typically sodium nitrite (NaNO₂), with a mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This reaction is usually performed at low temperatures, often around ice temperatures, to minimize the decomposition of the newly formed this compound wikipedia.orgmugberiagangadharmahavidyalaya.ac.inunacademy.com.

The general reaction can be represented as: NaNO₂ (aq) + HCl (aq) → HNO₂ (aq) + NaCl (aq)

This method is favored for its directness and the ready availability of sodium nitrite. The low-temperature requirement is critical because this compound is unstable and readily decomposes into nitric oxide (NO) and nitrogen dioxide (NO₂) wikipedia.orgsciencemadness.org.

Reaction of Nitrogen Oxides with Water (e.g., N₂O₃ hydrolysis)

This compound can also be formed through the reaction of certain nitrogen oxides with water. Dinitrogen trioxide (N₂O₃), which is the anhydride (B1165640) of this compound, readily hydrolyzes in water to produce this compound wikipedia.orgmugberiagangadharmahavidyalaya.ac.inunacademy.com. Dinitrogen trioxide itself is a deep blue liquid, stable only below 0 °C, and exists in equilibrium with nitric oxide (NO) and nitrogen dioxide (NO₂) ugr.eswikipedia.org.

The hydrolysis reaction is: N₂O₃ (aq) + H₂O (l) ⇌ 2 HNO₂ (aq)

This method is also sensitive to temperature, with low temperatures favoring the stability of this compound unacademy.com. Another pathway involves the dissolution of nitrogen dioxide (NO₂) in water, which produces a mixture of this compound and nitric acid quora.comechemi.com.

The reaction is: 2 NO₂ (g) + H₂O (l) ⇌ HNO₂ (aq) + HNO₃ (aq)

In aqueous solutions, the this compound formed can further disproportionate into nitric acid and nitric oxide wikipedia.orgmugberiagangadharmahavidyalaya.ac.in.

Other Precursor-Based and Photochemical Formation Processes

Beyond the direct acidification of nitrites and hydrolysis of nitrogen oxides, other methods exist. This compound plays a role in atmospheric chemistry, where it can be formed through photochemical processes. For instance, in the troposphere, nitrogen oxides (NOx) emitted from combustion can react with atmospheric water vapor, particularly during nighttime, to form this compound iwu.eduwikipedia.orgentegris.com. During the day, sunlight can cleave this compound into hydroxyl radicals (OH) and nitric oxide (NO), initiating photochemical smog formation iwu.edu.

Research has also explored heterogeneous formation mechanisms, such as the reaction of NO₂ on the surfaces of atmospheric aerosols, which can be enhanced by sunlight copernicus.orgsdu.edu.cnconfex.com. Furthermore, the photolysis of particulate nitrate (B79036) (pNO₃) has been identified as a mechanism for recycling nitrogen oxides (NOx) back into the gas phase, yielding this compound acs.org. Some studies also investigate the in situ generation of this compound using specialized catalysts for specific applications, such as dye production researchgate.net.

Mechanistic Investigations of this compound Formation Reactions

Understanding the kinetics and the influence of environmental factors is crucial for controlling the yield and purity of in situ generated this compound.

Kinetic Studies of this compound Generation

Kinetic studies are essential for characterizing the rates and mechanisms of this compound formation. For example, the reaction of NO₂ with water to form this compound and nitric acid has been studied, with observations indicating that this compound is an unstable intermediate that can further decompose echemi.comresearchgate.net. The rate of this compound formation from the reaction of NO₂ with water films can be influenced by factors such as relative humidity and the presence of other species confex.com.

Studies on the photolysis of gaseous this compound have also provided kinetic data relevant to atmospheric photooxidation reactions, identifying the dissociation into hydroxyl radicals and nitric oxide as a primary pathway osti.gov. Research into the kinetics of this compound formation in two-phase systems, such as those involving tri-n-butylphosphate and nitric acid under ultrasound, has revealed complex mechanisms including induction periods influenced by NOx gas reactions researchgate.net.

Influence of Environmental Factors on this compound Yield and Purity

Several environmental factors significantly impact the yield and purity of this compound. Temperature is paramount; maintaining low temperatures (e.g., ice temperatures) is critical to suppress the decomposition of this compound into NO and NO₂ wikipedia.orgmugberiagangadharmahavidyalaya.ac.inunacademy.com. The concentration of reactants and the presence of other species also play a role. For instance, the acidification of nitrite salts must be performed carefully with dilute acids to prevent rapid decomposition sciencemadness.org.

In atmospheric contexts, factors like aerosol loading can provide reaction surfaces that enhance heterogeneous formation of this compound copernicus.org. Sunlight is also a key factor, driving the photolysis of this compound and influencing its concentration and the production of hydroxyl radicals iwu.educopernicus.orgcopernicus.org. The acidity of the medium can also affect equilibrium reactions, such as the one involving dinitrogen trioxide, with concentrated acids potentially shifting the equilibrium bnl.gov.

Reactivity and Reaction Mechanisms of Nitrous Acid

Nitrosation Reactions Mediated by Nitrous Acid and its Derivatives

Nitrosation reactions are broadly classified based on the atom to which the nitroso group becomes attached. The primary mechanisms are electrophilic in nature, where the electron-deficient nitrosonium ion or a related species is attacked by an electron-rich center in the substrate. wikipedia.orgresearchgate.net However, radical-mediated nitrosation processes are also known, particularly in the gas phase. nist.govnih.gov

Electrophilic nitrosation is the most common pathway for reactions involving this compound. The nucleophilicity of the substrate and the electrophilicity of the nitrosating agent are the determining factors for the reaction rate and outcome.

C-Nitrosation involves the formation of a carbon-nitroso bond (C–NO). This reaction typically occurs with substrates that possess a highly activated carbon atom, such as phenols, aromatic ethers, and tertiary aromatic amines. msu.edunih.gov The nitrosonium ion (NO⁺) is generally the active electrophile, although it is not electrophilic enough to react with unactivated aromatic rings like benzene. libretexts.orgmsu.edu

Phenols: The reaction of phenol (B47542) with this compound, first studied in 1874, yields p-nitrosophenol, which exists in tautomeric equilibrium with p-quinone monoxime. nih.gov The hydroxyl group of the phenol strongly activates the aromatic ring, directing the electrophilic attack to the para position.

Aromatic Ethers: The direct nitrosation of aromatic ethers like anisole (B1667542) can be achieved using sodium nitrite (B80452) in the presence of a strong acid like trifluoroacetic acid. nih.gov

Tertiary Aromatic Amines: Tertiary aromatic amines, such as N,N-dialkylanilines, readily undergo nitrosation at the para position of the aromatic ring to form p-nitroso-N,N-dialkylanilines. nih.gov

Ketones: Ketones with α-hydrogen atoms can react with this compound to form oximes, which are C-nitroso compounds in their tautomeric form. This reaction is a key step in the industrial synthesis of adipic acid. wikipedia.org

| Substrate Type | Activating Group | Position of Nitrosation | Product |

| Phenol | -OH | para | p-Nitrosophenol (p-Quinone monoxime) |

| Anisole | -OCH₃ | para | p-Nitrosoanisole |

| N,N-Dialkylaniline | -NR₂ | para | p-Nitroso-N,N-dialkylaniline |

| Ketone (with α-H) | Carbonyl | α-carbon | α-Oximino ketone |

N-Nitrosation, the formation of a nitrogen-nitroso bond (N–NO), is a widely studied reaction of this compound, particularly with amines. The outcome of the reaction is highly dependent on the class of the amine (primary, secondary, or tertiary). libretexts.orgchemistrysteps.com The reactive species is typically the electrophilic nitrosonium cation (NO⁺), which is attacked by the nucleophilic nitrogen of the amine. libretexts.orglibretexts.org

Primary Amines: Primary aliphatic amines react with this compound to form highly unstable diazonium salts. These intermediates rapidly decompose, losing nitrogen gas (N₂) to form a carbocation, which then leads to a mixture of substitution, elimination, and rearrangement products. libretexts.orgchemistrysteps.com Primary aromatic amines, on the other hand, form relatively stable arenediazonium salts when treated with this compound at low temperatures (0–10 °C). chemistrysteps.commsu.edu These salts are valuable intermediates in the synthesis of a wide variety of substituted aromatic compounds. libretexts.orgmsu.edu

Secondary Amines: Both aliphatic and aromatic secondary amines react with this compound to form stable N-nitrosamines (R₂N–NO). chemistrysteps.comwikipedia.org The reaction involves the attack of the secondary amine on the nitrosonium ion, followed by deprotonation to yield the N-nitrosamine. libretexts.orgwikipedia.org

Tertiary Amines: Tertiary aliphatic amines are generally unreactive towards nitrosation, though they can form soluble ammonium (B1175870) salts in the acidic reaction medium. libretexts.orgchemistrysteps.com Tertiary aromatic amines primarily undergo C-nitrosation at the activated aromatic ring, as described previously. libretexts.orglibretexts.org

Nitroamine Reactions: Nitroamine (NH₂NO₂) reacts with this compound in an acidic medium. The reaction proceeds through the attack of the nitrosating agent on both the neutral nitroamine molecule and its deprotonated form (NHNO₂⁻). rsc.org

| Amine Class | Substrate Example | Product Type | Stability of Product |

| Primary Aliphatic | R-NH₂ | Alkyldiazonium salt | Unstable, decomposes to carbocation |

| Primary Aromatic | Ar-NH₂ | Arenediazonium salt | Stable at low temperatures |

| Secondary (Aliphatic/Aromatic) | R₂NH | N-Nitrosamine | Stable |

| Tertiary Aliphatic | R₃N | Ammonium salt | Unreactive towards nitrosation |

| Tertiary Aromatic | Ar-NR₂ | C-Nitroso compound | Stable |

O-Nitrosation results in the formation of an oxygen-nitroso bond (O–NO). This reaction is characteristic of the interaction between this compound and alcohols, producing alkyl nitrites. wikipedia.orgwikipedia.org These compounds are esters of this compound and are generally less stable than the corresponding esters of nitric acid. nih.gov The reaction is a condensation process where the alcohol's oxygen atom acts as a nucleophile, attacking the nitrosating agent, followed by the elimination of a water molecule. wikipedia.org

General Reaction: ROH + HONO → RONO + H₂O wikipedia.org

S-Nitrosation involves the formation of a sulfur-nitroso bond (S–NO), leading to compounds known as S-nitrosothiols (or thionitrites). nih.gov These compounds are typically formed from the reaction of a thiol (RSH) with this compound. wikipedia.org The sulfur atom in a thiol is a stronger nucleophile than the oxygen in an alcohol, making this reaction quite facile. wikipedia.org

The mechanism of S-nitrosation is pH-dependent. At pH values below 3.5, the primary nitrosating species is the nitrosonium ion (NO⁺) or its hydrated form (H₂NO₂⁺). At higher pH, dinitrogen trioxide (N₂O₃) becomes the more likely nitrosating agent. researchgate.net The nitrosation of the cysteine residue in proteins to form S-nitrosoproteins is a biologically significant example of this reaction. rsc.org

General Reaction: RSH + HONO → RSNO + H₂O wikipedia.org

Kinetic studies on the S-nitrosation of cysteine have shown that the reaction is catalyzed by halide ions like chloride and bromide. rsc.org

While electrophilic pathways dominate in aqueous acidic solutions, radical mechanisms for nitrosation have also been identified, particularly in the gas phase. Gas-phase nitrosation of amines can occur through a non-ionic pathway involving nitrogen oxides like nitrogen dioxide (NO₂) and nitric oxide (NO). nist.govnih.gov

Theoretical studies suggest a mechanism where NO₂ abstracts a hydrogen atom from a primary or secondary amine, forming an aminyl radical and a this compound molecule. nist.govnih.gov This aminyl radical is then rapidly quenched by nitric oxide to yield the nitrosamine. nist.govnih.gov

Proposed Radical Mechanism for N-Nitrosation:

R₂NH + NO₂ → [R₂N• --- HONO] (Intermediate complex formation) nist.govnih.gov

[R₂N• --- HONO] → R₂N• + HONO (Aminyl radical and this compound)

R₂N• + NO → R₂N–NO (Nitrosamine formation) nist.govnih.gov

Role of Nitrosyl Species (e.g., N₂O₃, NOCl) in Nitrosation Chemistry

Nitrosation reactions, the process of converting organic compounds into nitroso derivatives, often involve reactive nitrosyl species that are in equilibrium with or derived from this compound. wikipedia.org Two significant species in this context are dinitrogen trioxide (N₂O₃) and nitrosyl chloride (NOCl).

Dinitrogen Trioxide (N₂O₃):

Dinitrogen trioxide is considered the anhydride (B1165640) of this compound and exists in equilibrium with nitric oxide (NO) and nitrogen dioxide (NO₂). udelar.edu.uysciencemadness.org It is a potent nitrosating agent. researchgate.net In aqueous solutions, this compound can equilibrate with dinitrogen trioxide. wikipedia.org This equilibrium is significant in understanding the nitrosating ability of this compound solutions.

The mechanism of nitrosation by N₂O₃ is believed to involve the nucleophilic attack of the substrate, such as an amine, on the N₂O₃ molecule. rsc.org Research suggests that N₂O₃ can exist as isomers, and the less stable ON–ONO isomer is thought to be highly reactive towards weakly basic amines. rsc.org The reaction of N₂O₃ with amines is a key pathway for the formation of nitrosamines. udelar.edu.uy

Nitrosyl Chloride (NOCl):

Nitrosyl chloride is a yellow gas that can be formed from the reaction of hydrochloric acid and this compound. wikipedia.org It is a powerful electrophile and oxidizing agent. wikipedia.org NOCl is a versatile reagent in organic synthesis and can be used for the N-nitrosation of secondary amines and the generation of aromatic diazonium salts from anilines. rsc.org Its reactivity stems from its behavior as an electrophile in most of its reactions. wikipedia.org The generation of NOCl in situ is often preferred for laboratory-scale reactions due to its hazardous nature. rsc.orgrsc.org

| Nitrosyl Species | Formula | Role in Nitrosation |

| Dinitrogen trioxide | N₂O₃ | Potent nitrosating agent, exists in equilibrium with this compound in aqueous solutions. researchgate.netwikipedia.org |

| Nitrosyl chloride | NOCl | Electrophilic nitrosating agent, used in the synthesis of nitrosamines and diazonium salts. wikipedia.orgrsc.org |

Deamination Reactions Induced by this compound

This compound is widely known for its ability to induce deamination, the removal of an amino group from a molecule. This reactivity is particularly important in the context of primary aliphatic and aromatic amines.

Primary aliphatic amines react with this compound to form highly unstable aliphatic diazonium salts. youtube.comdoubtnut.com These intermediates readily decompose, even at low temperatures, to yield a mixture of products through various reaction pathways. libretexts.orgnih.gov

The reaction is initiated by the formation of the nitrosonium ion (NO⁺) from this compound in an acidic medium. msu.educhemistrysteps.comlibretexts.org The amine then acts as a nucleophile, attacking the nitrosonium ion. youtube.comchemistrysteps.com A series of proton transfers and the elimination of water lead to the formation of the diazonium ion (R-N₂⁺). youtube.comchemistrysteps.com

Due to the extreme instability of the aliphatic diazonium ion, it rapidly loses nitrogen gas (N₂) to form a carbocation. libretexts.orgnih.gov This carbocation can then undergo several reactions:

Substitution: The carbocation can react with nucleophiles present in the medium, such as water, to form alcohols, or with halide ions to form alkyl halides. doubtnut.com

Elimination: The carbocation can lose a proton to form an alkene. doubtnut.com

Rearrangement: The initial carbocation can rearrange to a more stable carbocation before undergoing substitution or elimination, leading to a mixture of isomeric products. libretexts.org

This lack of selectivity and the formation of multiple products limit the synthetic utility of the diazotization of simple primary aliphatic amines. libretexts.org

In contrast to their aliphatic counterparts, primary aromatic amines react with this compound at low temperatures (typically 0-5 °C) to form relatively stable arenediazonium salts. byjus.comlibretexts.orgorganic-chemistry.orgpearson.com This process is known as aromatic diazotization. byjus.comunacademy.com The stability of the arenediazonium ion is attributed to the delocalization of the positive charge over the aromatic ring. libretexts.org

The mechanism of aromatic diazotization is similar to that of aliphatic amines, involving the formation of a nitrosonium ion which is then attacked by the aromatic amine. byjus.comunacademy.com The resulting diazonium salt is a valuable intermediate in organic synthesis. byjus.comorganic-chemistry.orgscienceinfo.com

Sandmeyer Reaction:

A significant application of aromatic diazotization is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884. scienceinfo.comwikipedia.orgchemistnotes.com This reaction involves the substitution of the diazonium group (-N₂⁺) with a nucleophile, typically a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt as a catalyst. wikipedia.orgchemistnotes.comgeeksforgeeks.org

The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway initiated by a single electron transfer from the copper(I) catalyst to the diazonium ion. wikipedia.orgbyjus.com This forms an aryl radical and nitrogen gas, and the copper is oxidized to copper(II). The aryl radical then reacts with the copper(II) halide to form the final aryl halide product and regenerate the copper(I) catalyst. byjus.com

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto an aromatic ring that are often difficult to introduce by direct substitution methods. scienceinfo.comgeeksforgeeks.orgbyjus.com

| Reaction | Reactant | Reagent | Product | Key Features |

| Aliphatic Diazotization | Primary aliphatic amine | This compound (HNO₂) | Mixture of alcohols, alkenes, and alkyl halides | Unstable diazonium intermediate, carbocation rearrangements are common. doubtnut.comlibretexts.org |

| Aromatic Diazotization | Primary aromatic amine | This compound (HNO₂) at 0-5 °C | Arenediazonium salt | Relatively stable diazonium salt, useful synthetic intermediate. byjus.comlibretexts.org |

| Sandmeyer Reaction | Arenediazonium salt | Copper(I) halide (CuX) or Copper(I) cyanide (CuCN) | Aryl halide or Aryl cyanide | Substitution of the diazonium group with a nucleophile. wikipedia.orgchemistnotes.com |

Oxidation-Reduction Chemistry of this compound

This compound can act as both an oxidizing and a reducing agent, depending on the reacting species. unacademy.combritannica.comdoubtnut.comquora.comquora.com This dual reactivity is due to the intermediate oxidation state (+3) of the nitrogen atom in HNO₂. doubtnut.comquora.comquora.com

This compound can act as an oxidizing agent, where the nitrogen atom is reduced. For instance, it can oxidize iodide ions (I⁻) to iodine (I₂). wikipedia.orgbritannica.com Interestingly, dilute this compound is a faster oxidizing agent for this reaction than dilute nitric acid, a phenomenon attributed to kinetic control over thermodynamic control. wikipedia.orgunacademy.com It also oxidizes iron(II) ions (Fe²⁺) to iron(III) ions. wikipedia.orgoxfordreference.com

Examples of Oxidation Reactions with this compound:

2HNO₂ + 2KI + 2H₂SO₄ → I₂ + 2NO + 2H₂O + 2K₂SO₄ wikipedia.org

2HNO₂ + 2FeSO₄ + 2H₂SO₄ → Fe₂(SO₄)₃ + 2NO + 2H₂O + K₂SO₄ wikipedia.org

This compound can also oxidize secondary alcohols. rsc.org

Conversely, this compound can function as a reducing agent, where its nitrogen atom is oxidized, typically to the +5 oxidation state found in nitric acid (HNO₃). doubtnut.com For example, this compound can reduce bromine (Br₂) to bromide ions (Br⁻). britannica.com It can also be oxidized by stronger oxidizing agents.

Examples of Reduction Reactions with this compound:

this compound reduces permanganate (B83412) ion (MnO₄⁻).

It is oxidized by hydrogen peroxide.

The ability of this compound to act as both an oxidizing and reducing agent makes it a versatile reagent in various chemical transformations. unacademy.comoxfordreference.comunacademy.com

| Role of this compound | Reactant | Product of Reactant | Product of this compound |

| As an Oxidizing Agent | Iodide (I⁻) | Iodine (I₂) | Nitric oxide (NO) |

| Iron(II) (Fe²⁺) | Iron(III) (Fe³⁺) | Nitric oxide (NO) | |

| Tin(II) (Sn²⁺) | Tin(IV) (Sn⁴⁺) | Dinitrogen monoxide (N₂O) | |

| Sulfur dioxide (SO₂) | Sulfuric acid (H₂SO₄) | Hydroxylamine (NH₂OH) | |

| As a Reducing Agent | Bromine (Br₂) | Bromide (Br⁻) | Nitric acid (HNO₃) |

Disproportionation Reactions of this compound

This compound (HNO₂) is an unstable weak acid that readily undergoes disproportionation, a reaction where a substance is simultaneously oxidized and reduced. youtube.com In an aqueous solution, the disproportionation of this compound is a key decomposition pathway. unacademy.com

Under warm conditions or in concentrated solutions, three molecules of this compound decompose to form nitric acid (HNO₃), two molecules of nitric oxide (NO), and water (H₂O). unacademy.com

3HNO₂ → HNO₃ + 2NO + H₂O askfilo.com

In this reaction, the nitrogen atom in this compound, which has an oxidation state of +3, is oxidized to +5 in nitric acid and reduced to +2 in nitric oxide. youtube.com

Another disproportionation pathway for this compound involves the formation of nitrogen dioxide (NO₂), nitric oxide (NO), and water. unacademy.com

2HNO₂ → NO₂ + NO + H₂O wikipedia.org

2NO₂ + H₂O → HNO₃ + HNO₂ unacademy.com

3HNO₂ → 2NO + HNO₃ + H₂O wikipedia.org

Due to its instability and tendency to disproportionate, this compound is often prepared in situ for immediate use in chemical reactions by acidifying a solution of a nitrite salt, such as sodium nitrite, at low temperatures. unacademy.comwikipedia.org

Acid-Base Equilibria and Speciation of this compound in Solution

This compound is a weak, monoprotic acid that exists in solution in equilibrium with its conjugate base, the nitrite ion (NO₂⁻). wikipedia.orgyoutube.com The acid dissociation constant (Ka) for this compound is a measure of its strength as an acid. The equilibrium can be represented as:

HNO₂(aq) + H₂O(l) ⇌ H₃O⁺(aq) + NO₂⁻(aq) chegg.com

The equilibrium constant expression for this dissociation is:

Ka = [H₃O⁺][NO₂⁻] / [HNO₂] brainly.com

The pKa, which is the negative logarithm of the Ka, is often used to express the acidity of weak acids. The reported pKa for this compound is approximately 3.27 at 298 K, although some studies have reported a value of 2.8 ± 0.1. acs.org A smaller pKa value indicates a stronger acid.

The speciation of this compound in a solution, meaning the relative concentrations of the undissociated acid (HNO₂) and the nitrite ion (NO₂⁻), is dependent on the pH of the solution. acs.org

At a pH below the pKa , the concentration of undissociated this compound is greater than the concentration of the nitrite ion.

At a pH equal to the pKa , the concentrations of this compound and the nitrite ion are equal.

At a pH above the pKa , the concentration of the nitrite ion is greater than the concentration of undissociated this compound.

Speciation of this compound at Different pH Values

| pH | % HNO₂ | % NO₂⁻ |

|---|---|---|

| 1.0 | 99.5% | 0.5% |

| 2.0 | 94.9% | 5.1% |

| 3.27 (pKa) | 50.0% | 50.0% |

| 4.0 | 15.5% | 84.5% |

| 5.0 | 1.8% | 98.2% |

| 6.0 | 0.2% | 99.8% |

This compound in Heterogeneous and Catalytic Reactions

This compound plays a significant role in heterogeneous reactions, which occur at the interface between two different phases, such as gas-liquid or gas-solid. These reactions are particularly important in atmospheric chemistry. wikipedia.org

2NO₂(g) + H₂O(ads) → HONO(g) + HNO₃(ads) confex.com

Here, "(g)" denotes the gas phase and "(ads)" denotes a species adsorbed onto a surface. The mechanism of this reaction is complex and not fully understood, but it is believed to involve the formation of a dinitrogen tetroxide (N₂O₄) intermediate on the surface. confex.com

The nature of the surface, its chemical composition, and the amount of surface water can influence the reaction mechanism and the yield of this compound. researchgate.net For example, the reaction can be enhanced on organic surfaces. researchgate.net

In addition to its formation, this compound can also participate in heterogeneous reactions as a reactant. For instance, it can react with other atmospheric species on the surface of aerosols.

While the term "catalytic" is not extensively used in the context of this compound reactions in the provided search results, the surfaces on which these heterogeneous reactions occur can be seen as facilitating the conversion of nitrogen dioxide to this compound, a key step in atmospheric nitrogen cycling.

Photochemical Transformations Involving this compound

This compound is a crucial molecule in atmospheric photochemistry because it readily absorbs ultraviolet radiation and dissociates to produce hydroxyl radicals (•OH), which are highly reactive and play a central role in the oxidative capacity of the troposphere. researchgate.netiwu.edu

The primary photochemical reaction of this compound is its photolysis:

HONO + hν (λ < 400 nm) → •OH + NO iwu.edu

This reaction is a significant source of hydroxyl radicals, particularly in the early morning hours as sunlight becomes available. iwu.edu The buildup of this compound overnight through heterogeneous reactions, followed by its rapid photolysis at sunrise, can initiate photochemical smog formation. iwu.edu

The photolysis of particulate nitrate (B79036) (pNO₃) has also been identified as a source of gaseous this compound. nih.gov This process, sometimes referred to as "renoxification," involves the photolysis of nitrate adsorbed on particles to form HONO and NO₂, which are then released into the gas phase. nih.gov The efficiency of this process can be influenced by factors such as the presence of certain cations and organic compounds on the particles. nih.gov

Furthermore, the photolysis of adsorbed nitric acid on surfaces, such as glass manifolds used for atmospheric measurements, can lead to the artificial production of this compound, highlighting the importance of considering photochemical transformations in experimental setups. umich.edu The photolysis of nitrate in acidic aqueous solutions also leads to the formation of this compound and nitrogen dioxide. nih.gov

Key Photochemical Reactions Involving this compound

| Reaction | Description | Significance |

|---|---|---|

| HONO + hν → •OH + NO | Photolysis of gaseous this compound | Major source of hydroxyl radicals in the troposphere. iwu.edu |

| pNO₃ + hν → HONO(g) + NO₂(g) | Photolysis of particulate nitrate | "Renoxification" process that recycles NOx into the atmosphere. nih.gov |

| HNO₃(ads) + hν → HONO(g) + ... | Photolysis of adsorbed nitric acid | Potential artifact in atmospheric measurements and a surface source of HONO. umich.edu |

| NO₃⁻(aq) + hν → HONO(aq) + NO₂(aq) | Photolysis of aqueous nitrate | Source of this compound in acidic aqueous environments. nih.gov |

Theoretical and Computational Studies of Nitrous Acid

Electronic Structure and Bonding Analysis of Nitrous Acid

This compound exists in two isomeric forms: cis-HONO and trans-HONO. The trans isomer is generally found to be more stable than the cis isomer, with an energy difference typically reported between 0.3 and 0.6 kcal/mol aip.org. Computational studies have mapped out the potential energy surfaces for these isomers, revealing the nature of the N-O and O-H bonds. Analyses using the Electron Localization Function (ELF) have characterized the N-O bond as protocovalent, suggesting a description that includes Lewis-type structures with charge separation (NO and NO) is important for describing electron density delocalization researchgate.net.

Key structural parameters, such as bond lengths and angles, have been accurately determined through various computational levels. For instance, studies comparing different DFT functionals and basis sets have shown that methods like MP2 with augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ) provide good agreement with higher-level correlated methods (like CCSD(T)) for geometry optimizations utah.eduresearchgate.net. The trans-HONO isomer is planar, belonging to the C point group with A′ symmetry, while the cis-HONO isomer also maintains planarity aip.org.

Quantum Chemical Calculations of this compound Reactivity

Quantum chemical calculations are extensively used to explore the reaction mechanisms, kinetics, and thermodynamics of this compound. These studies often involve calculating activation energies, reaction enthalpies, and predicting rate constants for various transformations.

One significant area of research involves the reaction of HONO with other atmospheric species. For example, calculations have investigated the reaction of HONO with the simplest Criegee intermediate (CHOO), revealing multiple reaction pathways including hydrogen atom transfer and cycloaddition, leading to different products such as hydroperoxymethyl nitrite (B80452), ozonides, and formic acid researchgate.net. The reaction of HNO with NO has also been studied, with calculations predicting pathways leading to HONO isomers and other nitrogen oxides psu.edu. Furthermore, the reaction of HONO with hydroxyl radicals (•OH) has been computationally modeled, yielding rate constants in excellent agreement with experimental values researchgate.net.

Transition State Analysis and Reaction Pathway Elucidation

A critical aspect of quantum chemical studies is the identification and characterization of transition states (TS) to elucidate reaction pathways and determine energy barriers. For the isomerization of HONO to HNO (hydrogen nitryl), calculations have identified uncatalyzed pathways involving a 1,2-hydrogen shift, which are characterized by large energetic barriers (49.7–58.9 kcal/mol) researchgate.net. However, catalyzed pathways involving double hydrogen transfer are found to be significantly lower in energy.

Studies on the decomposition of nitramines have also revealed pathways involving HONO elimination. For example, in the decomposition of methylnitrate, HONO elimination occurs through a tight transition state, and its competitiveness depends on the reaction conditions osti.gov. Computational analysis of the reaction between HNO and HO indicates that the formation of HONO involves the breaking of the peroxide bond and a coupled proton transfer, with calculated barriers varying depending on the computational method researchgate.netnsf.gov.

Molecular Dynamics Simulations Involving this compound Species

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and solvation of this compound and related species in aqueous environments and at interfaces. These simulations provide insights into molecular motion, diffusion, and interactions over time.

MD simulations have been used to model nitrogen oxyanions and oxyacids, including HNO, in aqueous solutions and at the water/air interface nih.gov. These studies develop classical models and force fields to accurately represent solvation shells and ion-pairing tendencies. Simulations at the water/air interface have shown local enrichment of HNO and depletion of NO, suggesting that HNO behaves as a weaker acid at the surface. The simulations also explored the tendency for ion pairing as a function of distance from the interface nih.govuantwerpen.be.

MD simulations have also been applied to study the behavior of ions like nitrate (B79036) at the air-water interface, providing insights into their distribution and interactions with water molecules researchgate.netacs.orgoup.com. While direct MD simulations specifically focusing on HONO dynamics in bulk water are less prominently detailed in the search results compared to its reactivity or cluster studies, the methodologies developed for related species are transferable.

Prediction and Validation of Spectroscopic Properties of this compound Isomers

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of this compound isomers, aiding in their identification and characterization. This includes predicting infrared (IR), UV-Vis, and other spectroscopic signatures.

Studies have used DFT and higher-level ab initio methods to calculate potential energy surfaces (PESs) for the ground (S) and excited (S) states of HONO. These PESs are then used in quantum wave packet methods to compute absorption spectra aip.org. For example, calculations have predicted large red-shifts in the OH stretching region of the IR spectrum upon complex formation with water capes.gov.br.

The prediction of electronic spectra, such as UV-Vis absorption, is also achieved through computational means. For instance, calculations using multireference configuration interaction (MRCI) methods have been employed to determine excitation energies and oscillator strengths for electronic states csic.es. The accuracy of these predictions is often validated against experimental spectroscopic data. Computational studies have also investigated the vibrational spectra of hydrated clusters, providing detailed information about hydrogen bonding configurations researchgate.netroyalsocietypublishing.org.

Advanced Analytical Methodologies for Nitrous Acid Research

Spectroscopic Techniques for In Situ Detection and Quantification

Spectroscopic methods are powerful tools for nitrous acid research as they are generally non-invasive and can provide rapid measurements. These techniques are based on the interaction of electromagnetic radiation with the HONO molecule, which possesses characteristic absorption features across the electromagnetic spectrum.

UV-Vis spectrophotometry is a widely used analytical technique that can be adapted for the measurement of this compound, often through a chemical derivatization process that produces a colored compound. The most common of these methods is the Griess test, which has been a cornerstone for nitrite (B80452) and nitrate (B79036) analysis for over a century. wikipedia.orgnih.gov

The Griess reaction involves a two-step diazotization process. mdpi.com In an acidic medium, this compound reacts with an aromatic amine, such as sulfanilic acid or sulfanilamide, to form a diazonium salt. wikipedia.orgthermofisher.com This intermediate then couples with a second aromatic compound, typically N-(1-Naphthyl)ethylenediamine (NED), to form a stable and intensely colored azo dye. wikipedia.orgmdpi.com The resulting solution, which is typically pink or purple, can be analyzed spectrophotometrically, with the absorbance at a specific wavelength (commonly around 540-548 nm) being directly proportional to the initial nitrite concentration. mdpi.comthermofisher.com

This method is highly sensitive, with detection limits generally in the low micromolar (µM) range, making it suitable for a variety of biological and environmental samples. wikipedia.orgnih.gov The Griess assay has been extensively used for the determination of nitrite in diverse matrices such as drinking water, plasma, urine, and cell culture media. wikipedia.orgmdpi.comnih.gov While the Griess reaction is specific for nitrite, it can be used to measure nitrate after a preliminary reduction step to convert nitrate to nitrite. nih.govmdpi.com

Table 1: Key Parameters of the Griess Test for Nitrite Quantification

| Parameter | Value/Description | Source |

| Principle | Diazotization followed by azo coupling to form a colored dye. | wikipedia.orgmdpi.com |

| Primary Reagents | Sulfanilamide (or sulfanilic acid) and N-(1-Naphthyl)ethylenediamine. | wikipedia.org |

| Wavelength of Max. Absorbance | ~540-548 nm | mdpi.comthermofisher.com |

| Typical Detection Limit | 0.02 - 2 µM | wikipedia.org |

| Applications | Drinking water, biological fluids (plasma, urine), cell culture media. | wikipedia.orgmdpi.comnih.gov |

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that probe the fundamental vibrations of molecules. These methods are highly specific as the vibrational frequencies are characteristic of the molecule's structure and bonding.

Investigations into the infrared spectrum of gaseous this compound have revealed the existence of two isomers: trans-HONO and cis-HONO. aip.org These conformers are distinguishable by their unique absorption bands. For instance, the in-plane OH bending frequencies are found at 1260 cm⁻¹ for the trans-form and around 1292 cm⁻¹ for the cis-form. aip.org The out-of-plane bending frequencies are also distinct, appearing at 543 cm⁻¹ and 637 cm⁻¹ for the trans- and cis-molecules, respectively. aip.org Fourier Transform Infrared (FTIR) spectroscopy has been employed to measure the absorption cross-sections for various fundamental bands of this compound. fz-juelich.deacs.org

Raman spectroscopy has also been utilized to study this compound and related species. While the Raman spectrum of pure this compound is challenging to obtain due to its instability, studies on related systems, such as nitric acid solutions containing dinitrogen tetroxide, have been interpreted in terms of contributions from complexes involving this compound precursors. rsc.org High-pressure Raman spectroscopy has been applied to study nitric acid, a related nitrogen oxyacid, revealing pressure-induced transformations. acs.orgacs.org

Table 2: Selected Vibrational Frequencies (cm⁻¹) for this compound Isomers

| Vibrational Mode | trans-HONO | cis-HONO | Source |

| OH in-plane bend | 1260 | ~1292 | aip.org |

| Out-of-plane bend | 543 | 637 | aip.org |

| trans-ν₃ | 1263 | - | fz-juelich.de |

| trans-ν₄ | 790 | - | fz-juelich.de |

| cis-ν₄ | - | 852 | fz-juelich.de |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and dynamics in solution. ¹⁵N NMR, in particular, allows for the direct observation of the nitrogen nucleus, providing valuable insights into the chemical environment and bonding of nitrogen-containing species.

¹⁵N NMR spectroscopy has been employed to investigate the behavior of nitrous and nitric acids in sulfuric acid solutions of varying concentrations. osti.govworldscientific.comacs.org These studies have been instrumental in characterizing the intermediates present in these highly acidic environments. worldscientific.com A key equilibrium studied is that between this compound (HNO₂) and the nitrosonium ion (NO⁺). worldscientific.comacs.org By using ¹⁵N-enriched compounds, researchers can directly monitor the chemical shifts of the nitrogen species, providing information on their electronic structure and the nature of the chemical equilibria. worldscientific.com These investigations have provided insights into the conditions under which this compound is protonated and subsequently forms the nitrosonium ion. acs.org Furthermore, ¹⁵N NMR has been used to uncover a novel redox reaction between the nitronium (NO₂⁺) and nitrosonium (NO⁺) ions, which involves the intermediacy of their respective acids. osti.govworldscientific.com

Differential Optical Absorption Spectroscopy (DOAS) is a highly effective remote sensing technique used for measuring the concentrations of various trace gases in the atmosphere, including this compound. wikipedia.orgnih.gov The method relies on measuring the structured absorption of light over long paths, often several kilometers, through the atmosphere. witpress.com The light source can be artificial (active DOAS) or natural, such as sunlight (passive DOAS). wikipedia.org

The DOAS technique identifies and quantifies atmospheric species by their characteristic narrow-band absorption features in the UV and visible regions of the spectrum. nih.gov For this compound, the spectral range of 300 to 380 nm is typically used, where it exhibits significant absorption bands. witpress.com This technique allows for the simultaneous measurement of other important atmospheric trace gases like ozone (O₃), nitrogen dioxide (NO₂), and sulfur dioxide (SO₂). witpress.comnih.gov

DOAS systems have been widely deployed for atmospheric monitoring in various environments, from polluted urban areas to rural sites. nih.govwitpress.comcopernicus.org The detection limit for HONO is typically in the range of parts per trillion (ppt), with reported values around 100 ppt (B1677978) for long-path systems. witpress.com Multi-Axis DOAS (MAX-DOAS) is an advanced application of this technique that provides information on the vertical distribution of trace gases. noaa.govcopernicus.orgmdpi.com

Table 3: Typical Performance Characteristics of DOAS for this compound Measurement

| Parameter | Value/Description | Source |

| Spectral Range | 300 - 380 nm | witpress.com |

| Typical Light Path | Up to 15 km | wikipedia.orgwitpress.com |

| Detection Limit | ~100 pptv | witpress.com |

| Simultaneously Measured Species | NO₂, O₃, SO₂, Formaldehyde | wikipedia.orgwitpress.comnih.gov |

| Applications | Atmospheric chemistry, air quality monitoring. | wikipedia.orgnih.gov |

Cavity-Enhanced Absorption Spectroscopy (CEAS) and its variant, Incoherent Broadband Cavity-Enhanced Absorption Spectroscopy (IBBCEAS), are highly sensitive techniques for measuring trace gases. copernicus.orggoogle.com These methods achieve very long effective absorption path lengths (often several kilometers) by using a high-finesse optical cavity, which is typically formed by two highly reflective mirrors. copernicus.orgproquest.com

In an IBBCEAS instrument, broadband light from a source like a light-emitting diode (LED) or a xenon arc lamp is introduced into the cavity. google.comcopernicus.org The light is reflected multiple times between the mirrors, significantly enhancing the path length over which absorption by the sample gas can occur. google.com The light exiting the cavity is then analyzed by a spectrometer, and the concentrations of absorbing species are determined from their characteristic absorption features. google.com

IBBCEAS has been successfully applied to the simultaneous measurement of atmospheric this compound and nitrogen dioxide in the near-UV spectral region (typically 361-388 nm). copernicus.orgproquest.com The technique is known for its high sensitivity, with detection limits for HONO reported in the tens of parts per trillion by volume (pptv) for integration times of about a minute. copernicus.orgcopernicus.orgcopernicus.org For example, some systems have reported 2σ detection limits of 26 pptv for HONO with a 1-minute integration time. copernicus.org

Table 4: Performance of IBBCEAS for this compound Detection

| Parameter | Reported Value | Source |

| Spectral Range | 361 - 388 nm | copernicus.orgproquest.com |

| Effective Path Length | ~1.4 - 6 km | google.comproquest.com |

| Detection Limit (2σ, 60s) | 26 - 80 pptv | copernicus.orgcopernicus.orgcopernicus.org |

| Simultaneously Measured Species | NO₂ | copernicus.orgcopernicus.org |

| Applications | Atmospheric monitoring, chamber studies. | google.comcopernicus.org |

Mass Spectrometry Approaches (e.g., Chemical Ionization Mass Spectrometry - CIMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the detection of neutral molecules like this compound, a soft ionization technique is required. Chemical Ionization Mass Spectrometry (CIMS) is particularly well-suited for the real-time, in situ measurement of atmospheric trace gases, including HONO. copernicus.orgacs.org

In a CIMS instrument, a reagent ion is generated and mixed with the sample air. acs.org The reagent ion then reacts with the target analyte (in this case, HONO) through chemical reactions such as proton transfer or ion-adduct formation. copernicus.orgnoaa.gov The resulting product ion, which is characteristic of the analyte, is then detected by the mass spectrometer. The choice of reagent ion is crucial for the sensitivity and selectivity of the measurement.

Several CIMS schemes have been developed for this compound detection. One method uses acetate (B1210297) (CH₃COO⁻) as the reagent ion in a negative-ion proton-transfer reaction. copernicus.org Another approach employs a chloride ion transfer reaction from SO₂Cl⁻ as the reagent ion. acs.orgnih.gov Iodide (I⁻) has also been used as a reagent ion, which forms an adduct with HONO (I·HONO⁻). noaa.gov CIMS offers high sensitivity, with detection limits for HONO often in the tens of pptv for a one-minute integration time. copernicus.orgacs.orgnih.gov The technique provides rapid measurements, with inlet equilibration times for HONO as short as a few seconds. copernicus.org

Table 5: Chemical Ionization Mass Spectrometry (CIMS) for this compound Detection

| Reagent Ion Scheme | Typical Product Ion | Reported Detection Limit (1 min) | Source |

| Acetate (CH₃COO⁻) | HONO·CH₃COO⁻ or NO₂⁻ | 16 - 50 pptv | copernicus.org |

| Chloride Transfer (from SO₂Cl⁻) | HONO·Cl⁻ | 60 pptv | acs.orgnih.gov |

| Iodide (I⁻) | I·HONO⁻ | 33 pptv | researchgate.net |

Electrochemical Methods for this compound Analysis

Electrochemical methods offer a sensitive and often portable approach for the analysis of this compound, primarily through the detection of its conjugate base, the nitrite ion (NO₂⁻), in aqueous solutions. These techniques are based on the principle of measuring the electrical response (current or potential) of an electroactive species at an electrode surface. Various voltammetric and amperometric techniques have been developed, employing modified electrodes to enhance selectivity and sensitivity.

Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. The electro-oxidation of nitrite is a common approach for its determination. A well-defined oxidation peak for nitrite can be observed using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.gov The potential at which this peak occurs is characteristic of the analyte, and the peak height is proportional to its concentration. To improve the analytical performance, electrodes are often modified with specific materials. For instance, a carbon paste electrode modified with polyvinylimidazole has been used to determine nitrite, showing a distinct oxidation peak at approximately +0.83 V versus a silver/silver chloride (Ag/AgCl) reference electrode in a phosphate (B84403) buffer solution at pH 4. nih.gov Similarly, carbon fiber sensors modified with the non-ionic surfactant Triton X-100 have been developed for the voltammetric determination of nitrite in food samples, with an oxidation signal appearing around +1.0 V. aip.org

The choice of electrode material and the experimental conditions, such as pH, are crucial for the successful electrochemical analysis of nitrite. Gold, glassy carbon, and pyrolytic graphite (B72142) electrodes have been studied for nitrite electro-oxidation. um.es The kinetics of the electrode reaction can be influenced by the electrode material, with gold macroelectrodes showing reversible behavior. um.es In some cases, simultaneous determination of nitrate and nitrite is possible using pretreated copper electrodes in acidic media, where distinct reduction peaks for both ions are observed in cyclic voltammograms. nih.gov

Amperometric sensors, a subset of electrochemical sensors, measure the current produced from the oxidation or reduction of the analyte at a constant applied potential. These sensors can be designed for high sensitivity and real-time measurements. While much of the development in amperometric sensing has focused on nitric oxide (NO), the principles can be adapted for this compound (via nitrite). Amperometric biosensors have been developed that utilize enzymes like nitrate reductase to convert nitrate to nitrite, which is then detected. mdpi.com For direct detection, amperometric sensors for nitrous oxide (N₂O) have been engineered with sensitivities in the nanomolar range, demonstrating the potential for high-sensitivity electrochemical detection of related nitrogen species. princeton.eduresearchgate.netnih.govprinceton.edu

Table 1: Performance Characteristics of Various Electrochemical Methods for Nitrite Determination

| Electrode/Sensor Type | Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Polyvinylimidazole Modified Carbon Paste Electrode | Differential Pulse Voltammetry (DPV) | 5x10⁻⁷ - 1x10⁻⁴ mol L⁻¹ | 9x10⁻⁸ mol L⁻¹ | nih.gov |

| Pretreated Copper Electrode | Differential Pulse Voltammetry (DPV) | Not specified | 0.17 µmol dm⁻³ | nih.gov |

| Triton X-100 Modified Carbon Veil Electrode | Linear Voltammetry | Wide linear range (not specified) | Not specified | aip.org |

Chromatographic Separation Techniques (e.g., HPLC)

Chromatographic techniques are powerful analytical tools for separating and quantifying components of a mixture. For this compound analysis, ion chromatography (IC) is the most widely used and well-established method, particularly for the determination of its anionic form, nitrite, in various environmental and biological samples. thermofisher.com While High-Performance Liquid Chromatography (HPLC) can be used, it is generally considered less optimal for the direct analysis of gaseous this compound. researchgate.net

Ion chromatography separates ions based on their affinity for an ion-exchange resin packed in a column. A sample is introduced into a mobile phase (eluent) and pumped through the column. The separated ions are then detected, most commonly by conductivity or UV-Vis absorption. For nitrite and nitrate analysis, anion-exchange columns are employed. lcms.cz The Dionex IonPac AS11-HC column, for example, is a hydroxide-selective, high-capacity anion-exchange column that can effectively separate nitrite and nitrate from other common anions. thermofisher.comlcms.cz

The detection method is a critical component of the chromatographic system. Suppressed conductivity detection is frequently used for anion analysis. However, in samples with a high concentration of a single anion, such as chloride in some pharmaceutical products, it can be challenging to quantify low levels of nitrite due to peak overlap. thermofisher.com In such cases, UV-Vis detection offers a more selective alternative. Nitrite, nitrate, and bromide absorb UV light at 210 nm, allowing for their detection with less interference from non-absorbing ions like chloride. thermofisher.com This approach has been successfully used to determine nitrite in drug substances and products. thermofisher.com

The combination of a wet effluent diffusion denuder with ion chromatography allows for the continuous monitoring of atmospheric nitrous and nitric acids. acs.org This setup enables the collection of gaseous species into an aqueous solution, which is then analyzed by IC, providing high-resolution data on atmospheric concentrations. b-tu.de

Table 2: Examples of Ion Chromatography Methods for Nitrite and Nitrate Analysis

| Sample Matrix | Column | Eluent | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Tobacco | Not specified | Acetic acid extract | UV/VIS | Not specified | metrohm.com |

| Sugar Products | Dionex IonPac AS11-HC-4µm | Potassium Hydroxide | Suppressed Conductivity | Not specified | lcms.cz |

| Spinach and Meat | Dionex IonPac AS11-HC (2mm) | Potassium Hydroxide | Suppressed Conductivity | Not specified | thermofisher.com |

Wet Chemical Techniques (e.g., LOPAP)

Wet chemical techniques for this compound analysis involve the collection of gaseous HONO into a liquid phase, where it undergoes a chemical reaction to produce a colored or fluorescent compound that can be quantified photometrically. These methods are highly sensitive and specific, making them suitable for trace gas measurements in the atmosphere.

One of the most prominent wet chemical techniques is the Long Path Absorption Photometer (LOPAP). The LOPAP instrument is designed for the in-situ, continuous measurement of gaseous this compound. It operates by sampling ambient air into a stripping coil where HONO is quantitatively absorbed into an acidic solution. In this acidic medium, this compound is derivatized to form a stable azo dye. This colored compound is then detected by a photometer that measures its light absorption, typically at a wavelength of 550 nm, through a long optical path cell (e.g., 2.4 meters) to enhance sensitivity.

A key feature of the LOPAP is its two-channel design, which helps to minimize potential interferences. One channel measures the sum of HONO and any interfering species, while the second channel is designed to measure only the interferences after the removal of HONO from the sample air. The difference between the signals from the two channels gives the true HONO concentration. The LOPAP technique has demonstrated a low detection limit, often in the range of a few parts per trillion by volume (pptV), with a time resolution of several minutes.

Another category of wet chemical methods involves the use of denuders. A wet effluent diffusion denuder (WEDD) or an annular denuder system can be used to scrub gaseous this compound from the air into a collection solution. The collected nitrite can then be analyzed offline or online using various analytical techniques, most commonly ion chromatography. acs.org This approach allows for the simultaneous measurement of other soluble gases, such as nitric acid (HNO₃), and can be coupled with systems for collecting and analyzing aerosol-phase nitrite and nitrate.

Table 3: Performance of the LOPAP Technique for Atmospheric this compound Measurement

| Parameter | Typical Value/Range |

|---|---|

| Principle | Wet chemical sampling, derivatization to an azo dye, and photometric detection. |

| Detection Limit | Approximately 1-5 pptV. |

| Time Resolution | Typically 5 minutes. |

| Measurement Range | From a few pptV up to several parts per million by volume (ppmV). |

Environmental Chemistry of Nitrous Acid

Atmospheric Chemistry of Nitrous Acid (HONO)

Sinks and Loss Pathways of Atmospheric HONO

Atmospheric HONO is removed from the troposphere through several key processes, including photolysis, reactions with other atmospheric oxidants, and deposition.

The photolysis of HONO is a major loss pathway for the compound and a critical source of OH radicals, particularly during daylight hours copernicus.orgsdu.edu.cntandfonline.comcopernicus.orgsdu.edu.cnyorku.cacopernicus.orgnih.govresearchgate.netsdu.edu.cn. This process occurs rapidly in the near-ultraviolet spectral region (300-400 nm) and is represented by the following reaction:

HONO + hv → OH + NO yorku.caresearchgate.net

The efficiency of this reaction is described by the photolysis frequency (jHONO) and the quantum yield for OH radical production. While some studies suggest a quantum yield of unity for the photodissociation of HONO yorku.ca, others report values ranging from 0.25-0.35 researchgate.net or 0.14 ± 0.01 researchgate.net. This photolytic pathway contributes substantially to the atmospheric oxidizing capacity (AOC), potentially accounting for over 60% of OH radical formation during the daytime in urban environments copernicus.org. The lifetime of HONO in the atmosphere due to photolysis is estimated to be around 20 minutes under typical daytime conditions copernicus.org.

Besides photolysis, HONO can be removed through reactions with other atmospheric oxidants. The reaction with hydroxyl radicals (OH) is one such pathway, though it is generally considered a minor sink compared to photolysis during the day copernicus.orgtandfonline.comcopernicus.orgcopernicus.org. The rate constant for this reaction (kHONO+OH) is approximately 6.0 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K copernicus.org. Reactions with chlorine (Cl) and chlorine monoxide (ClO) radicals also contribute to HONO removal, particularly in environments like the Arctic boundary layer where chlorine atom chemistry is prevalent researchgate.net. Theoretical studies suggest that the oxidation of HONO by chlorine atoms can significantly contribute to tropospheric oxidation researchgate.net. Other reactions, such as self-reactions or reactions with nitric acid (HNO₃), are generally deemed unimportant under typical tropospheric conditions copernicus.org.

Modeling Atmospheric this compound Concentrations and Budget

Accurately modeling atmospheric HONO concentrations and its budget requires a comprehensive understanding of its various formation sources and removal pathways copernicus.orgsdu.edu.cntandfonline.comsdu.edu.cncopernicus.orgresearchgate.netcopernicus.orgresearchgate.netcopernicus.orgresearchgate.net. The known formation pathways include direct emissions, homogeneous gas-phase reactions, heterogeneous reactions on surfaces, surface photolysis, and biological processes tandfonline.comnih.gov.

Key formation mechanisms include:

Homogeneous Gas-Phase Reaction: The reaction between nitric oxide (NO) and hydroxyl radicals (OH) is a significant daytime source of HONO sdu.edu.cntandfonline.comresearchgate.net. The rate constant for this reaction (kNO+OH) is approximately 9.8 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K copernicus.org.

Heterogeneous Reactions: The conversion of nitrogen dioxide (NO₂) on ground and aerosol surfaces is a dominant source of HONO, particularly during nighttime, and plays a crucial role in daytime HONO production sdu.edu.cncopernicus.orgsdu.edu.cnresearchgate.netcopernicus.org. This process can be enhanced by sunlight copernicus.org.

Particulate Nitrate (B79036) Photolysis: The photolysis of nitrate ions present in atmospheric particles is another recognized pathway for HONO formation researchgate.netcopernicus.orgcopernicus.org.

Direct Emissions: HONO can be directly emitted from combustion processes, soil, and livestock farming tandfonline.comcopernicus.orgpnas.org. In agricultural regions, direct HONO emissions, especially during fertilization periods, can represent a substantial fraction of total HONO production pnas.org.

The primary loss pathways for HONO are photolysis and dry deposition copernicus.orgcopernicus.orgresearchgate.net. Dry deposition is a significant removal process, with averaged values of 0.13–0.27 ppb h⁻¹ observed around noontime in Beijing copernicus.org. Photodecomposition is typically the dominant loss pathway, with averaged values of 1.1–3.9 ppb h⁻¹ recorded in the same study copernicus.org. The reaction of HONO with OH radicals contributes the least to HONO loss copernicus.org.

Despite these identified pathways, many atmospheric models continue to underestimate HONO concentrations, especially during daytime, suggesting the existence of unquantified or underestimated sources tandfonline.comcopernicus.orgacs.org.

Role of this compound in Tropospheric Oxidizing Capacity and Photochemistry

This compound is a critical precursor to hydroxyl radicals (OH), thereby significantly influencing the atmospheric oxidizing capacity (AOC) sdu.edu.cncopernicus.orgresearchgate.netsdu.edu.cnresearchgate.netcopernicus.orgacs.orgcopernicus.org. The OH radical, often termed the "detergent of the atmosphere," initiates the oxidation of a vast array of trace gases, including volatile organic compounds (VOCs), and is central to the formation of secondary pollutants like ozone and secondary organic aerosols copernicus.orgresearchgate.net.

This compound in Aquatic and Soil Environments

This compound also plays a role in terrestrial and aquatic environments, influencing nitrogen cycling and potentially contributing to atmospheric HONO levels.

Formation and Transformation in Natural Waters

Nitrite (B80452) is a common compound in aquatic systems and an intermediate in nitrogen transformations. While often overshadowed by biological processes, the abiotic cycling of nitrite and its protonated form, this compound, is significant researchgate.net.

The relationship between this compound and nitrite is governed by the acid dissociation constant (pKa). In freshwater, the pKa for the this compound/nitrite system was measured at 3.14 at 25°C, while in seawater, it was 2.87 at the same temperature researchgate.net. These values are influenced by salinity and temperature, with colder and fresher waters exhibiting higher pKa values, resulting in a greater proportion of protonated HONO at a given pH researchgate.net. This compound is inherently unstable and readily decomposes to nitric oxide researchgate.net.

In aqueous solutions, HONO undergoes photochemistry when exposed to light in the 300-400 nm range iwu.edu. Photolysis of aqueous HONO can yield hydroxyl radicals and nitric oxide researchgate.netiwu.edu. The quantum yield for this process can vary with HONO concentration and experimental conditions iwu.edu. Notably, HONO exhibits greater photochemical efficiency in producing OH radicals compared to its protonated form, H₂ONO⁺ researchgate.netnih.gov. Furthermore, HONO fluxes from sunlit snow can be influenced by nitrate photolysis and are pH-dependent due to interactions on ice grains researchgate.netnih.gov.

Formation and Transformation in Soil Environments

Soils are recognized as important sources of atmospheric HONO copernicus.orgresearchgate.netnih.govcopernicus.org. Reactive nitrogen species, including HONO, are emitted from soils through various biological and abiotic processes.

Key soil-related HONO formation pathways include:

Microbial Processes: Aerobic ammonia (B1221849) oxidation by microorganisms leads to the production of nitrite, which serves as a precursor for HONO emissions researchgate.netnih.gov. Nitrification, a key step in nitrogen cycling, is a major source of soil nitrite nih.gov.

Abiotic Reactions: Hydroxylamine (NH₂OH), an intermediate in ammonia oxidation, can react abiotically with water to form HONO researchgate.net. Soil nitrite can also be converted to gaseous HONO in the presence of protons (H⁺) researchgate.net.

Influence of Fertilizers and Soil Conditions: The application of nitrogen fertilizers stimulates microbial activity and increases soil nitrite levels, thereby enhancing HONO emissions nih.gov. Higher soil temperatures can also increase HONO emissions due to factors like reduced HONO solubility and more active nitrification nih.gov.

Biological Soil Crusts (Biocrusts): These communities, often dominated by cyanobacteria, can enhance the emission of reactive nitrogen species, including HONO copernicus.orgcopernicus.org. Bare soil typically exhibits the highest HONO fluxes, followed by biocrusts, with emissions correlating to soil nutrient content (nitrite and nitrate) copernicus.org.

Laboratory studies have quantified HONO fluxes from soil samples, with values ranging from 0.6 to 264 ng m⁻² s⁻¹ HONO-N under optimal soil water content copernicus.org. These emissions from the terrestrial ground surface, particularly in arid and semiarid regions, are considered a significant, often unaccounted-for, source contributing to the atmospheric HONO budget copernicus.org.

Biological and Biochemical Roles of Nitrous Acid Molecular Mechanisms

Endogenous Generation of Nitrous Acid in Biological Systems

This compound can be generated endogenously through both enzymatic and non-enzymatic pathways, often linked to the metabolism of nitric oxide (NO) and nitrite (B80452) (NO₂⁻).

While the primary biological production of nitric oxide (NO) is catalyzed by nitric oxide synthases (NOS) nih.govoup.comcmbr-journal.com, the direct enzymatic synthesis of this compound (HONO) is less commonly described. However, certain microbial systems exhibit enzymatic pathways for HONO production. For instance, in bacteria, the aspartate-nitro-succinate (ANS) pathway, involving enzymes CreE and CreD, has been identified for the synthesis of this compound, which is then utilized in the formation of diazo groups in natural products researchgate.net. In plants, nitrate (B79036) reductases (NRs) are known to reduce nitrate to nitrite, and under certain conditions, this nitrite can be a precursor for NO production through reductive pathways oup.commdpi.com. While these pathways primarily focus on NO, the intermediate nitrite can be converted to HONO under specific physiological conditions, such as acidity researchgate.netcore.ac.uk.

A significant non-enzymatic route for this compound formation involves the protonation of nitrite ions (NO₂⁻) under acidic conditions. Nitrite, which can be derived from dietary sources or endogenous metabolism, is converted to this compound when the pH drops below its pKa (approximately 3.15-3.4) researchgate.netcore.ac.uknih.govnih.govpnas.orgwhiterose.ac.uk. This process is particularly relevant in the acidic environment of the stomach core.ac.uknih.govnih.gov and potentially in other acidic cellular compartments like phagolysosomes nih.gov.

Furthermore, nitric oxide (NO•) can non-enzymatically generate this compound. The autoxidation of NO in the presence of oxygen can lead to the formation of nitrogen dioxide (NO₂•) and subsequently dinitrogen trioxide (N₂O₃) nih.govwikipedia.orgnih.gov. Dinitrogen trioxide can then react with water to form this compound nih.govnih.govnih.gov. This pathway is significant in biological systems where both NO and nitrite are present, especially under conditions that favor the formation of N₂O₃ nih.gov.

Advanced Applications and Methodological Innovations in Nitrous Acid Chemistry

Nitrous Acid in Organic Synthesis Methodologies

This compound (HNO₂) serves as a versatile and pivotal reagent in organic synthesis, primarily through its in situ generation from the acidification of nitrite (B80452) salts, typically sodium nitrite. stackexchange.com Its utility stems from its ability to act as a precursor to the highly reactive nitrosonium ion (NO⁺), which is a potent electrophile. This reactivity allows this compound to participate in two major classes of transformations: diazotization and nitrosation, enabling a wide array of molecular modifications.

Diazotization Reagents in Complex Molecule Synthesis

The conversion of primary aromatic amines into diazonium salts via reaction with this compound is known as diazotization. This process is a cornerstone of synthetic aromatic chemistry, providing a gateway to a vast number of functional groups that are otherwise difficult to introduce directly onto an aromatic ring. The reaction is typically conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.